molecular formula C5H5IN2 B1289233 6-Iodopyridin-2-amine CAS No. 88511-25-5

6-Iodopyridin-2-amine

Cat. No.: B1289233
CAS No.: 88511-25-5
M. Wt: 220.01 g/mol
InChI Key: YGGUZZJLGAUOLQ-UHFFFAOYSA-N
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Description

6-Iodopyridin-2-amine is an organic compound with the molecular formula C5H5IN2. It is a derivative of pyridine, where an iodine atom is substituted at the sixth position and an amino group at the second position. This compound is a white to light yellow solid and is soluble in organic solvents such as ethanol and dimethyl sulfoxide .

Scientific Research Applications

6-Iodopyridin-2-amine is utilized in various scientific research fields:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocycles.

    Biology: It is used in the development of bioactive compounds and as a building block in medicinal chemistry.

    Medicine: Research on its derivatives has shown potential in developing pharmaceuticals with antimicrobial and anticancer properties.

    Industry: It is employed in the synthesis of dyes, agrochemicals, and other industrial chemicals

Safety and Hazards

6-Iodopyridin-2-amine may cause skin irritation, serious eye irritation, and may be harmful if swallowed, in contact with skin, or if inhaled . It is recommended to use only outdoors or in a well-ventilated area, and to avoid dust formation and breathing mist, gas, or vapors .

Biochemical Analysis

Biochemical Properties

6-Iodopyridin-2-amine plays a significant role in biochemical reactions, particularly in the synthesis of human NAD±dependent, 15-hydroxyprostaglandin dehydrogenase inhibitors . This compound interacts with various enzymes and proteins, facilitating the formation of complex molecules. The iodine atom in this compound enhances its reactivity, making it a valuable intermediate in the synthesis of multifunctional pyridine derivatives. The compound’s interactions with enzymes such as cytochrome P450 and other oxidases are crucial for its role in biochemical pathways .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to modulate the activity of key signaling molecules, leading to changes in cellular functions. For instance, it can affect the JAK/STAT and MAPK pathways, which are involved in inflammation, diabetes, and cancer . Additionally, this compound can alter gene expression patterns, impacting the production of proteins essential for cell survival and proliferation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s iodine atom allows it to form strong interactions with various enzymes, leading to either inhibition or activation of their catalytic activities. For example, this compound can inhibit the activity of certain oxidases, thereby modulating the levels of reactive oxygen species within cells . These interactions ultimately result in changes in cellular functions and metabolic processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated its potential to induce changes in cellular metabolism and gene expression, which can have lasting effects on cell function.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, the compound can modulate cellular functions without causing significant toxicity. At higher doses, this compound can induce toxic effects, including oxidative stress and cellular damage . Studies in animal models have shown that there is a threshold dose beyond which the compound’s adverse effects become pronounced, highlighting the importance of careful dosage optimization in experimental settings.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation into active metabolites. The compound is metabolized by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation reactions . These metabolic processes can influence the compound’s bioavailability and efficacy, as well as its potential to induce toxic effects. Additionally, this compound can affect metabolic flux and alter the levels of key metabolites within cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes, allowing it to reach its target sites within cells . Once inside the cell, this compound can bind to various proteins, influencing its localization and accumulation. These interactions are crucial for the compound’s biological activity and its ability to modulate cellular functions.

Subcellular Localization

This compound exhibits specific subcellular localization patterns that are essential for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals and post-translational modifications . For example, this compound may localize to the nucleus, where it can interact with nuclear proteins and influence gene expression. Alternatively, it may be targeted to the mitochondria, affecting cellular metabolism and energy production.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Iodopyridin-2-amine typically involves the iodination of pyridin-2-amine. One common method includes the reaction of pyridin-2-amine with iodine in the presence of a suitable oxidizing agent. The reaction is usually carried out in an organic solvent under controlled temperature conditions to ensure the selective iodination at the sixth position .

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a multi-step process. Initially, pyridine is converted to pyridin-2-amine, which is then subjected to iodination using iodine and a catalyst. The reaction conditions are optimized to maximize yield and purity. The final product is purified through recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 6-Iodopyridin-2-amine undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced by a different aryl or alkyl group.

    Oxidation and Reduction Reactions: The amino group can undergo oxidation or reduction under specific conditions

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar solvents.

    Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in organic solvents.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted pyridin-2-amines.

    Coupling Products: Biaryl or alkylated pyridin-2-amines.

    Oxidation Products: Nitro or nitroso derivatives.

    Reduction Products: Amino derivatives with reduced functional groups.

Comparison with Similar Compounds

  • 2-Amino-6-chloropyridine
  • 2-Amino-6-bromopyridine
  • 2-Amino-6-fluoropyridine

Comparison: 6-Iodopyridin-2-amine is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The larger atomic size and higher polarizability of iodine make it more reactive in substitution and coupling reactions. This uniqueness makes it a valuable compound in synthetic chemistry and pharmaceutical research .

Properties

IUPAC Name

6-iodopyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5IN2/c6-4-2-1-3-5(7)8-4/h1-3H,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGGUZZJLGAUOLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)I)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60624286
Record name 6-Iodopyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60624286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88511-25-5
Record name 6-Iodopyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60624286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Iodo-pyridin-2-ylamine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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